1,7-Dihydroxyacridone
Overview
Description
1,7-Dihydroxyacridone is an organic compound with the chemical formula C13H9NO3. It is a yellow solid that is soluble in organic solvents such as chloroform, methylene chloride, and alcohols . This compound is known for its fluorescence properties, making it useful as a fluorescent dye, particularly in dye lasers and fluorescent labeling . Additionally, it serves as a chemical reagent and intermediate in organic synthesis .
Preparation Methods
1,7-Dihydroxyacridone can be synthesized through various methods. One common method involves the reaction of acridine with phthalic acid in the presence of an oxidizing agent . The intermediate produced by this reaction undergoes condensation and oxidation reactions, ultimately yielding this compound . Another method involves the condensation of anthranilic acid and phenol derivatives, followed by regioselective annulation . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1,7-Dihydroxyacridone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different hydroxyacridone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,7-Dihydroxyacridone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,7-Dihydroxyacridone involves its interaction with various molecular targets. Its fluorescence properties are due to the presence of hydroxyl groups that can interact with light, causing the compound to emit light at specific wavelengths . In biological systems, it can interact with DNA and proteins, potentially inhibiting their function and leading to anticancer and antiviral effects .
Comparison with Similar Compounds
1,7-Dihydroxyacridone is part of the acridone family of compounds, which includes other similar compounds such as acronycine, noracronycine, and atalaphyllidine . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, acronycine is known for its broad-spectrum antineoplastic activity, while noracronycine has been studied for its antiviral properties .
Properties
IUPAC Name |
1,7-dihydroxy-10H-acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-4-5-9-8(6-7)13(17)12-10(14-9)2-1-3-11(12)16/h1-6,15-16H,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKWBGSBYIZPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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